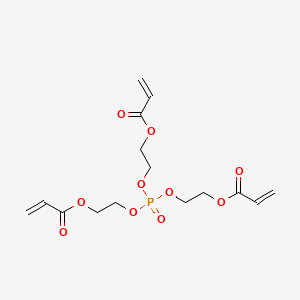
Phosphinylidynetris(oxyethylene) triacrylate
Descripción general
Descripción
Phosphinylidynetris(oxyethylene) triacrylate is a chemical compound with the molecular formula C15H21O10P and a molecular weight of 392.3 g/mol . It is also known by other names such as tris-[(2-acryloyloxy)-ethyl]-phosphate and phosphoric acid tris(2-acryloyloxyethyl) ester . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Phosphinylidynetris(oxyethylene) triacrylate can be synthesized through various synthetic routes. One common method involves the reaction of phosphoric acid with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but with optimized parameters for scalability and efficiency .
Análisis De Reacciones Químicas
Phosphinylidynetris(oxyethylene) triacrylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions used but often include various acrylate derivatives .
Aplicaciones Científicas De Investigación
Phosphinylidynetris(oxyethylene) triacrylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphinylidynetris(oxyethylene) triacrylate involves its ability to form cross-linked networks through polymerization reactions . This compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding and other interactions . The pathways involved in its action are primarily related to its polymerization and cross-linking capabilities, which contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
Phosphinylidynetris(oxyethylene) triacrylate can be compared with other similar compounds such as:
Phosphoric acid tris(2-hydroxyethyl) ester: This compound has similar chemical properties but lacks the acrylate groups, making it less reactive in polymerization reactions.
Phosphoric acid tris(2-methacryloyloxyethyl) ester: This compound contains methacrylate groups instead of acrylate groups, leading to differences in reactivity and polymerization behavior.
The uniqueness of this compound lies in its specific combination of acrylate groups and phosphoric acid ester, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
2-[bis(2-prop-2-enoyloxyethoxy)phosphoryloxy]ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21O10P/c1-4-13(16)20-7-10-23-26(19,24-11-8-21-14(17)5-2)25-12-9-22-15(18)6-3/h4-6H,1-3,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZZHMXSIYMFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOP(=O)(OCCOC(=O)C=C)OCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35057-49-9 | |
| Record name | 1,1′,1′′-[Phosphinylidynetris(oxy-2,1-ethanediyl)] tri-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35057-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphinylidynetris(oxyethylene) triacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B3261901.png)
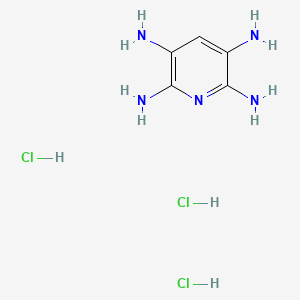
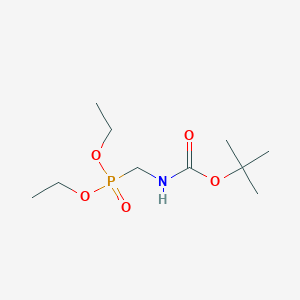
![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
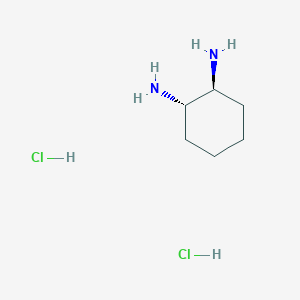




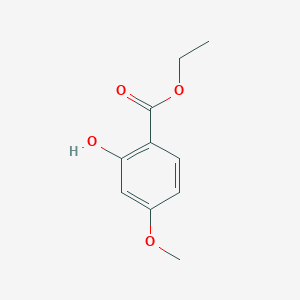
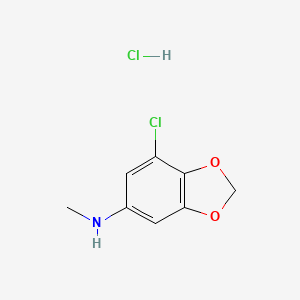
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)
![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

